molecular formula C18H24N2O3S B13961599 3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13961599
M. Wt: 348.5 g/mol
InChI Key: BXOJFAXYNFTJPK-UHFFFAOYSA-N
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Description

3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that combines a benzooxazole moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of Benzooxazole Moiety: The benzooxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde under acidic conditions. .

    Attachment of Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the benzooxazole.

    Formation of Piperidine Ring: The piperidine ring is constructed via a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzooxazole ring can be reduced under hydrogenation conditions to form dihydrobenzooxazole derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzooxazole derivatives.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzooxazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanylmethyl group may enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring distinguishes it from similar compounds and may result in different pharmacological activities and applications.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

tert-butyl 3-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-10-6-7-13(11-20)12-24-16-19-14-8-4-5-9-15(14)22-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3

InChI Key

BXOJFAXYNFTJPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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